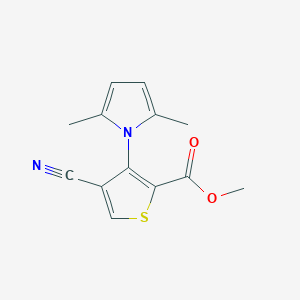![molecular formula C13H15F3N2O2 B2688368 (3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone CAS No. 2380168-17-0](/img/structure/B2688368.png)
(3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone, also known as TRPM8 antagonist, is a chemical compound that is commonly used in scientific research. The compound has been widely studied for its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of (3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone involves the inhibition of the (3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone receptor. The compound binds to the receptor and prevents it from being activated by cold or other stimuli. This results in a decrease in the sensation of cold and a reduction in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that (3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone has a significant effect on the (3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone receptor. The compound has been shown to reduce the sensation of cold and to have anti-inflammatory and analgesic effects. In addition, the compound has been shown to have potential applications in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone is that it is a highly specific (3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone antagonist. This means that it can be used to study the role of the (3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone receptor in various physiological and pathological processes. However, one of the limitations of the compound is that it is difficult to synthesize and purify. This can make it challenging to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for the study of (3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone. One area of research is the development of new and more efficient synthesis methods for the compound. Another area of research is the exploration of the potential applications of the compound in the treatment of cancer. Additionally, there is a need for further research to understand the mechanism of action of the compound and its effects on the (3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone receptor.
Méthodes De Synthèse
The synthesis of (3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone is a complex process that requires expertise in organic chemistry. The most commonly used method for synthesizing this compound is the reaction between 3-(trifluoromethyl)pyridine-2-carboxylic acid and 3-methoxypiperidine. The reaction is carried out in the presence of a suitable base and a coupling agent. The resulting compound is then purified using column chromatography.
Applications De Recherche Scientifique
(3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone has been studied for its potential applications in the field of medicine. The compound has been shown to have a significant effect on the (3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone receptor, which is known to play a crucial role in the sensation of cold. The (3-Methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone receptor is also involved in the regulation of pain, inflammation, and cancer.
Propriétés
IUPAC Name |
(3-methoxypiperidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-20-10-3-2-6-18(8-10)12(19)9-4-5-11(17-7-9)13(14,15)16/h4-5,7,10H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOQTFGRKMSHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxypiperidine-1-carbonyl)-2-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

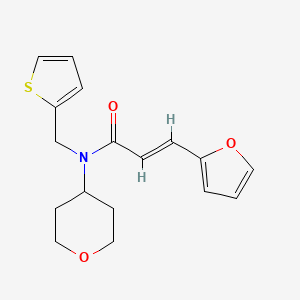
![(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2688286.png)
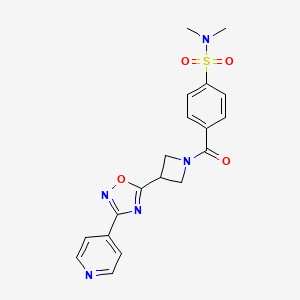
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2688290.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2688292.png)
![4-[(2-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2688293.png)
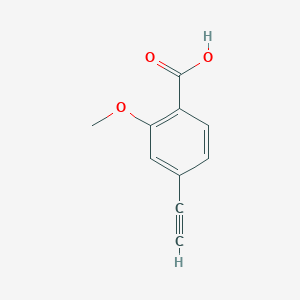

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2688300.png)
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/no-structure.png)
![[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B2688304.png)
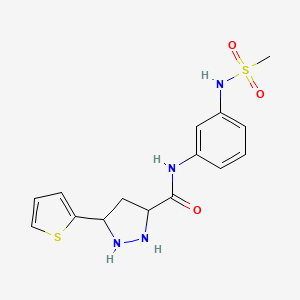
![hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B2688307.png)
